Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The thiadiazole ring, which consists of sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their broad spectrum of biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One study mentions that a 1,3,4-thiadiazole derivative showed advanced pharmacokinetics in rats compared with other five-membered and six-membered derivatives .
Result of Action
Thiazole derivatives are known to have a broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by modulating signaling pathways that control cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, affecting their activity. It may inhibit enzyme function by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often noted, where a specific dosage level is required to achieve the desired therapeutic outcome without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis of macromolecules, and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus may enhance its ability to modulate gene expression, while its presence in the cytoplasm may affect metabolic processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria could influence cellular energy production, while presence in the endoplasmic reticulum may affect protein synthesis and folding. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiadiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring and exhibit similar biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with thiadiazole compounds.
Quinoline derivatives: These compounds are known for their antimicrobial and anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential biological activities .
Properties
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58756-26-6 | |
Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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